N-(1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE HYDROCHLORIDE
Description
N-(1,3-Benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1,3-benzothiazole-6-carboxamide hydrochloride is a benzothiazole-derived compound characterized by a dual benzothiazole scaffold, a carboxamide linkage, and a dimethylaminopropyl side chain. The hydrochloride salt form enhances aqueous solubility, a critical feature for bioavailability in pharmacological applications. Benzothiazoles are renowned for their diverse biological activities, including anticancer, antimicrobial, and neuroprotective properties . The dimethylamino group may contribute to improved membrane permeability, while the carboxamide moiety could facilitate hydrogen bonding with biological targets.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1,3-benzothiazole-6-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4OS2.ClH/c1-23(2)10-5-11-24(20-22-16-6-3-4-7-17(16)27-20)19(25)14-8-9-15-18(12-14)26-13-21-15;/h3-4,6-9,12-13H,5,10-11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAXQGUOONSFXJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=CC=CC=C2S1)C(=O)C3=CC4=C(C=C3)N=CS4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE HYDROCHLORIDE typically involves multiple steps The initial step usually includes the formation of the benzothiazole ring through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The benzothiazole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole rings.
Scientific Research Applications
Anticancer Activity
Research indicates that N-(1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1,3-benzothiazole-6-carboxamide hydrochloride exhibits significant anticancer properties. Studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines, including non-small cell lung cancer and melanoma. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.
Case Study : A study published in 2020 demonstrated that derivatives of benzothiazole exhibited potent cytotoxic effects against human cancer cell lines. The compounds were found to induce apoptosis through the activation of caspase pathways, highlighting their potential as anticancer agents .
Anti-inflammatory Effects
Compounds derived from benzothiazoles have been investigated for their anti-inflammatory properties. This compound may function by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Research Findings : A recent review highlighted the anti-inflammatory activity of various benzothiazole derivatives, which showed significant inhibition of COX-2 activity and reduction in edema in animal models .
Antioxidant Activity
The compound also displays antioxidant properties, which are crucial for protecting cells from oxidative stress. This activity is essential in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Experimental Evidence : In vitro studies have shown that benzothiazole derivatives can scavenge free radicals effectively, thus demonstrating their potential as protective agents against oxidative damage .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-(1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogs and Functional Derivatives
Structural Comparison
The compound’s uniqueness lies in its dual benzothiazole rings and dimethylaminopropyl substituent. Below is a comparative analysis with structurally related compounds:
Research Findings and Hypothetical Mechanisms
While direct data on the target compound is scarce, insights from analogs suggest:
- Kinase Inhibition : Dual benzothiazole scaffolds in similar compounds exhibit ATP-competitive binding in kinases (e.g., JAK2/STAT3 pathways) .
- Antimicrobial Activity : Benzothiazole-carboxamide hybrids show MIC values <10 µM against Gram-positive bacteria, though sulfonamide derivatives () may have broader spectra .
- Solubility-Bioactivity Trade-off : The hydrochloride salt improves solubility but may reduce lipid membrane affinity compared to neutral benzothiazoles.
Biological Activity
N-(1,3-Benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1,3-benzothiazole-6-carboxamide hydrochloride is a compound that belongs to the benzothiazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative, antioxidant, antibacterial, and potential anticancer properties based on recent studies.
Antiproliferative Activity
Antiproliferative activity refers to the ability of a compound to inhibit cell growth and proliferation, particularly in cancer cells. Several studies have demonstrated that benzothiazole derivatives exhibit significant antiproliferative effects.
- Cell Lines Tested : In vitro studies have evaluated the compound's effects on various human cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The compound showed a notable inhibitory effect on cell growth in these lines, with some derivatives inducing apoptosis in MCF-7 cells .
- IC50 Values : The most active derivatives reported IC50 values ranging from 0.6 to 2.0 µM against different cancer cell lines, indicating strong antiproliferative potential .
Antioxidant Activity
Benzothiazole derivatives are also recognized for their antioxidant properties. The antioxidative capacity of this compound has been evaluated through various assays.
- Mechanism : The antioxidant activity is attributed to the formation of hydrogen bonds in radical species, which stabilizes free radicals and prevents oxidative damage .
Antibacterial Activity
The antibacterial properties of benzothiazole derivatives have been extensively studied. The compound has shown promising results against both Gram-positive and Gram-negative bacteria.
- Activity Spectrum : In antimicrobial assays, several benzothiazole derivatives demonstrated significant activity against a range of bacterial strains. For instance, compounds derived from benzothiazole exhibited higher antibacterial efficacy than standard drugs in various tests .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzothiazole derivatives.
- Modification Effects : Studies suggest that specific substitutions on the benzothiazole ring can enhance biological activity. For example, the introduction of electron-withdrawing groups like trifluoromethyl (-CF3) has been shown to improve anticancer and antibacterial activities .
Case Studies
Case Study 1: Anticancer Efficacy
A recent study evaluated a series of benzothiazole derivatives for their anticancer properties. Among them, this compound exhibited significant cytotoxicity against various cancer cell lines with favorable selectivity indices .
Case Study 2: Antioxidant Mechanisms
Another investigation focused on the antioxidative mechanisms of benzothiazole derivatives. It was found that certain compounds could effectively scavenge free radicals and protect cellular components from oxidative stress .
Q & A
Q. What are the recommended methodologies for synthesizing and purifying this compound?
Synthesis typically involves multi-step organic reactions, such as carbodiimide-mediated amide coupling between the benzothiazole carboxy group and the dimethylaminopropyl amine moiety. Purification often employs column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity. HPLC (C18 column, acetonitrile/water with 0.1% TFA) is critical for verifying purity .
Q. How can researchers confirm the structural integrity of this compound?
A combination of spectroscopic techniques is essential:
- NMR : ¹H/¹³C NMR to confirm proton environments (e.g., benzothiazole ring protons at δ 7.8–8.2 ppm) and tertiary amine signals (δ 2.2–2.5 ppm).
- HRMS : To validate molecular weight (e.g., [M+H]⁺ at m/z 434.12).
- X-ray crystallography : For absolute configuration determination if crystalline forms are obtainable .
Q. What analytical methods are suitable for assessing stability under laboratory conditions?
- Thermogravimetric analysis (TGA) : Evaluates thermal decomposition profiles.
- HPLC-UV : Monitors degradation products under stress conditions (e.g., pH 3–9 buffers, 40–60°C).
- Light sensitivity : Store in amber vials and test via accelerated UV exposure (ICH Q1B guidelines) .
Advanced Research Questions
Q. How can contradictions in biological activity data be resolved?
Discrepancies in IC₅₀ values or receptor binding assays may arise from:
Q. What in silico strategies are effective for predicting target interactions?
Q. How should researchers design in vivo studies to evaluate pharmacokinetics?
- Dosing : Administer via intravenous (IV) and oral routes to compare bioavailability (Cₘₐₓ, AUC).
- Tissue distribution : LC-MS/MS quantification in plasma, liver, and brain homogenates.
- Metabolite profiling : Use high-resolution mass spectrometry (HRMS) to identify phase I/II metabolites .
Q. What methodologies are recommended for toxicity profiling?
- Ames test : Assess mutagenicity in Salmonella strains TA98/TA100.
- hERG assay : Patch-clamp electrophysiology to evaluate cardiac risk.
- Cytotoxicity screening : MTT assay in HEK293 and HepG2 cells (IC₅₀ > 50 µM considered low risk) .
Methodological Best Practices
Q. How to optimize experimental design for reproducibility?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
